LY 487379 塩酸塩

説明

LY 487379 塩酸塩は、代謝型グルタミン酸受容体サブタイプ2(mGluR2)の選択的陽性アロステリックモジュレーターです。この化合物は、mGluR2受容体へのグルタミン酸の結合を強化する能力で知られており、中枢神経系におけるシナプス伝達と可塑性を調節する上で重要な役割を果たします。 LY 487379 塩酸塩は、統合失調症や不安などの神経学的および精神医学的疾患の治療における潜在的な治療用途について広く研究されています .

科学的研究の応用

LY 487379 hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the structure and function of metabotropic glutamate receptors.

Biology: The compound is employed in research to understand the role of mGluR2 in synaptic transmission and plasticity.

Medicine: LY 487379 hydrochloride is investigated for its potential therapeutic effects in treating neurological and psychiatric disorders, such as schizophrenia and anxiety.

Industry: The compound is used in the development of new drugs targeting mGluR2 receptors

作用機序

LY 487379 塩酸塩は、mGluR2受容体のアロステリック部位に結合することにより、その効果を発揮します。この結合は受容体のグルタミン酸に対する応答を強化し、下流のシグナル伝達経路の活性化を増加させます。LY 487379 塩酸塩の主要な分子標的は、シナプス伝達と可塑性を調節する役割を担うmGluR2受容体です。 この化合物の作用機序には、グルタミン酸の効果を増強することが含まれ、これによりさまざまな生理学的および行動的プロセスに影響を与えます .

類似化合物の比較

LY 487379 塩酸塩は、mGluR2受容体に対する選択性においてユニークです。類似の化合物には以下が含まれます。

LY 354740: mGluR2/3受容体の別の選択的アゴニストであり、不安解消効果と抗精神病効果のために研究に使用されています。

エグルメガド: mGluR2/3受容体の選択的アゴニストであり、神経保護特性で知られています。

HYDIA: mGluR2/3受容体の選択的アンタゴニストであり、mGluR2/3シグナル伝達の阻害効果を研究するために使用されます。

LY 487379 塩酸塩は、mGluR2の陽性アロステリックモジュレーションによって際立っており、直接のアゴニストやアンタゴニストと比較して、受容体機能を強化するためのユニークなアプローチを提供します。

生化学分析

Biochemical Properties

LY 487379 Hydrochloride potentiates glutamate-stimulated [35S]GTPγS binding with EC50 values of 1.7 μM for mGlu2 receptors . This suggests that it interacts with these receptors and enhances their response to glutamate, a key neurotransmitter in the brain .

Cellular Effects

In terms of cellular effects, LY 487379 Hydrochloride has been shown to promote cognitive flexibility and facilitate behavioral inhibition in a rat model . This suggests that it may influence cell function by modulating signaling pathways related to cognition and behavior .

Molecular Mechanism

The molecular mechanism of LY 487379 Hydrochloride involves its role as a positive allosteric modulator of mGluR2 receptors . This means that it binds to these receptors and enhances their response to glutamate . This can lead to changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

It has been shown to induce an increase in microdialysate norepinephrine levels and extracellular serotonin levels in the medial prefrontal cortex in male Sprague-Dawley rats .

Dosage Effects in Animal Models

In animal models, LY 487379 Hydrochloride has been shown to have dose-dependent effects. For example, it induces an increase in microdialysate norepinephrine levels and extracellular serotonin levels in the medial prefrontal cortex in male Sprague-Dawley rats .

Metabolic Pathways

Given its role as a modulator of mGluR2 receptors, it is likely involved in pathways related to glutamate signaling .

Transport and Distribution

Given its role as a modulator of mGluR2 receptors, it is likely that it is transported to and concentrated in areas where these receptors are present .

Subcellular Localization

Given its role as a modulator of mGluR2 receptors, it is likely localized to the cell membrane where these receptors are present .

準備方法

LY 487379 塩酸塩の合成には、いくつかの重要なステップが含まれます。出発物質は通常、置換フェニル化合物であり、一連の反応を経て必要な官能基が導入されます。合成経路には以下が含まれます。

フェノキシフェニル中間体の形成: このステップには、塩基性条件下で置換フェノールとハロゲン化ベンゼン誘導体を反応させて、フェノキシフェニル中間体を形成することが含まれます。

トリフルオロエチルスルホニル基の導入: 次に、フェノキシフェニル中間体を、塩基の存在下でトリフルオロエチルスルホニルクロリドと反応させて、トリフルオロエチルスルホニル基を導入します。

ピリジルメチルアミン中間体の形成: 得られた化合物を次に、ピリジン誘導体と反応させて、ピリジルメチルアミン中間体を形成します。

最終的なカップリングと塩酸塩の形成: ピリジルメチルアミン中間体をフェノキシフェニル中間体とカップリングし、最終生成物は酸性化によって塩酸塩として得られます

化学反応の分析

LY 487379 塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、対応するスルホキシドまたはスルホンを形成することができます。

還元: 還元反応により、スルホニル基をスルフィド基に変換することができます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のための求電子剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究アプリケーション

LY 487379 塩酸塩は、幅広い科学研究アプリケーションを持っています。

化学: 代謝型グルタミン酸受容体の構造と機能を研究するためのツール化合物として使用されます。

生物学: この化合物は、シナプス伝達と可塑性におけるmGluR2の役割を理解するための研究に使用されています。

医学: LY 487379 塩酸塩は、統合失調症や不安などの神経学的および精神医学的疾患の治療における潜在的な治療効果について調査されています。

類似化合物との比較

LY 487379 hydrochloride is unique in its selectivity for mGluR2 receptors. Similar compounds include:

LY 354740: Another selective agonist for mGluR2/3 receptors, used in research for its anxiolytic and antipsychotic effects.

Eglumegad: A selective agonist for mGluR2/3 receptors, known for its neuroprotective properties.

HYDIA: A selective antagonist for mGluR2/3 receptors, used to study the inhibitory effects on mGluR2/3 signaling.

LY 487379 hydrochloride stands out due to its positive allosteric modulation of mGluR2, which provides a unique approach to enhancing receptor function compared to direct agonists or antagonists.

特性

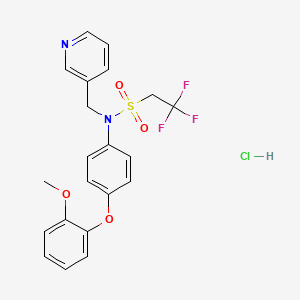

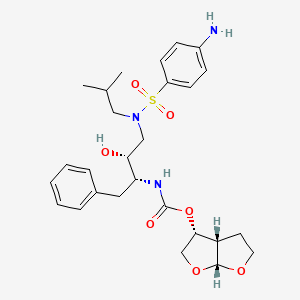

IUPAC Name |

2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N2O4S.ClH/c1-29-19-6-2-3-7-20(19)30-18-10-8-17(9-11-18)26(14-16-5-4-12-25-13-16)31(27,28)15-21(22,23)24;/h2-13H,14-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWFRDWTOKLHJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=C(C=C2)N(CC3=CN=CC=C3)S(=O)(=O)CC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClF3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719337 | |

| Record name | 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-[(pyridin-3-yl)methyl]ethane-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353229-59-1 | |

| Record name | LY-487379 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0353229591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-[(pyridin-3-yl)methyl]ethane-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-487379 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQP3N7RUC3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B584760.png)

![(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B584761.png)

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid](/img/structure/B584769.png)